Rohitukin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

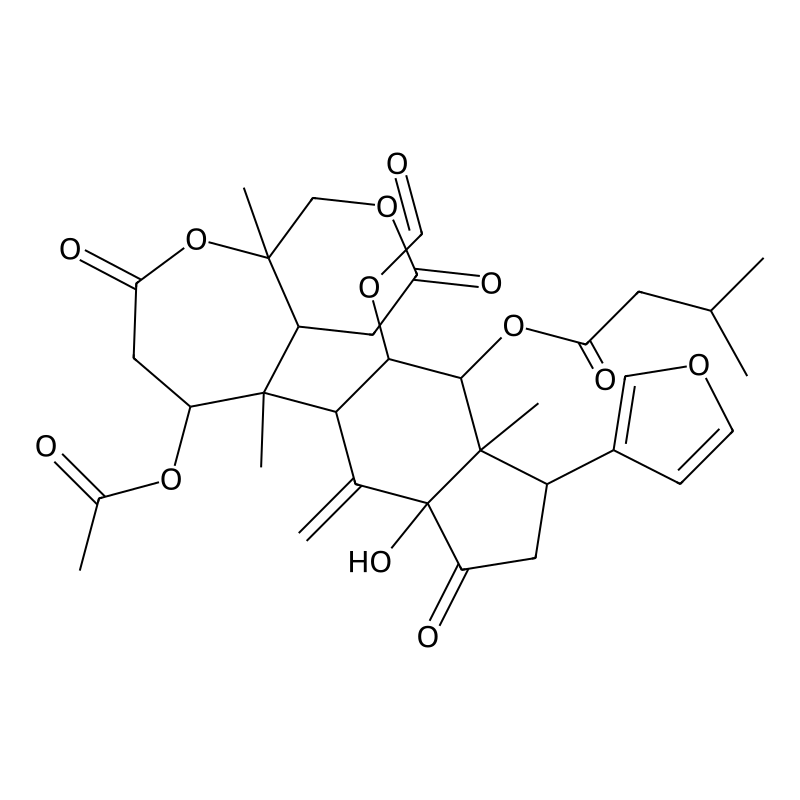

Rohitukine is a naturally occurring chromone alkaloid, primarily isolated from the plant Amoora rohituka and also found in Dysoxylum binectariferum. This compound has gained significant attention due to its diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties. Structurally, rohitukine features a naringenin chromone scaffold that is conjugated with a nitrogen-containing ring, which contributes to its unique chemical behavior and biological effects .

- Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used.

- Reduction: Reducing agents like sodium borohydride facilitate the reduction processes.

- Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine.

These reactions can lead to various derivatives, including flavopiridol, which is a potent anticancer agent derived from rohitukine .

Rohitukine exhibits a range of biological activities:

- Anticancer Activity: It has shown significant effects against various cancer cell lines, particularly lung cancer and leukemia, by inducing apoptosis through pathways involving p53 and caspase-9 while inhibiting Bcl-2 .

- Anti-inflammatory Effects: Rohitukine has been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its potential in treating inflammatory conditions .

- Immunomodulatory Properties: Research indicates that rohitukine can modulate immune responses, enhancing the body's ability to fight infections and diseases .

Rohitukine can be synthesized through several methods:

- Natural Extraction: The most common method involves extracting rohitukine from the leaves, seeds, and trunk bark of Dysoxylum binectariferum using solvents like methanol or ethanol. The extraction is typically followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate the compound effectively .

- Synthetic Routes: Various synthetic methods have been developed to create analogs of rohitukine that retain or enhance its biological activity. These methods often focus on modifying the chromone structure to improve potency against specific targets like cyclin-dependent kinases (CDKs) .

Rohitukine's applications span multiple fields:

- Pharmaceutical Development: It serves as a precursor for synthesizing other biologically active compounds, particularly in cancer therapy.

- Research Tool: Used in studies investigating cellular pathways related to apoptosis and cell cycle regulation.

- Potential Therapeutics: Its unique properties make it a candidate for developing new drugs targeting various diseases, especially cancers .

Studies have indicated that rohitukine interacts with several molecular targets, primarily cyclin-dependent kinases. These interactions play a crucial role in regulating cell division and apoptosis, making rohitukine a valuable compound in cancer research. For instance, derivatives of rohitukine have been shown to inhibit CDK activity effectively, highlighting its potential as an anticancer therapeutic agent .

Rohitukine is unique due to its specific chemical structure and diverse biological activities. Similar compounds include:

| Compound Name | Description | Unique Features |

|---|---|---|

| Flavopiridol | A semi-synthetic derivative of rohitukine | Enhanced anticancer properties; potent CDK inhibitor |

| P-276-00 | A derivative with potent cyclin-dependent kinase inhibition | Effective against various cancer types |

| IIIM-290 | An orally bioavailable anticancer drug derived from rohitukine | Induces p53-dependent mitochondrial apoptosis |

These compounds share similar mechanisms of action but differ in their potency and specific applications within therapeutic contexts .

Rohitukine’s significance stems from its dual role as a bioactive compound and a synthetic precursor. As one of the few chromone alkaloids identified in nature, its structure bridges flavonoid and alkaloid biosynthetic pathways, offering insights into plant secondary metabolism. The compound’s piperidine-linked chromone scaffold is rare, with only two analogous structures (ficine and isoficine) reported in Ficus pantoniana prior to its discovery.

Its pharmacological potential became evident through semisynthetic derivatives:

- Flavopiridol: A rohitukine-derived cyclin-dependent kinase (CDK) inhibitor approved as an orphan drug for chronic lymphocytic leukemia.

- P-276-00: A CDK9 inhibitor entering Phase III trials for pancreatic cancer.

Table 2: Key Derivatives of Rohitukine

| Derivative | Target | Clinical Status | Mechanism of Action |

|---|---|---|---|

| Flavopiridol | CDK1, CDK2, CDK9 | FDA-approved (orphan) | ATP-competitive inhibition |

| P-276-00 | CDK9-T1 | Phase III | Transcriptional suppression |

| IIIM-290 | CDK4/6 | Preclinical | Cell cycle arrest |

Rohitukine’s limited natural occurrence—restricted to four plant species across two families—has driven research into sustainable production methods, including endophytic fungal fermentation. Fusarium oxysporum and Gibberella fujikuroi isolated from D. binectariferum produce rohitukine in vitro, though yields decline after subculturing.

Overview of Academic Research Trajectory

Early Structural and Biosynthetic Studies (1979–2000)

Initial work focused on elucidating rohitukine’s biosynthesis. Isotopic labeling studies in D. binectariferum suggested a mixed shikimate-acetate pathway for the chromone core, while the piperidine moiety originates from lysine. However, the exact enzymatic machinery remains uncharacterized.

Expansion into Microbial Production (2001–2015)

The discovery of rohitukine-producing endophytes revolutionized its availability. Fusarium proliferatum MTCC 11383 achieved yields of 359.55 µg/100g dry mycelium, though instability across subcultures posed challenges. Concurrently, ambient ionization mass spectrometry (DESI-MS) mapped rohitukine distribution in D. binectariferum seeds, revealing cotyledon-specific accumulation.

Pharmacological and Synthetic Advances (2016–Present)

Recent studies demonstrated rohitukine’s direct CDK inhibition (IC$${50}$$ = 2.1 µM for CDK9) and cytotoxicity against 20 cancer cell lines, including leukemia (IC$${50}$$ = 8.7 µM in HL-60) and pancreatic cancer (IC$${50}$$ = 11.3 µM in MIA PaCa-2). Structural modifications, such as N-oxidation, enhanced CDK9/T1 affinity (IC$${50}$$ = 0.84 µM).

Emerging Frontiers

- Ecological Role: Exogenous rohitukine inhibits photosynthesis in Arabidopsis thaliana by disrupting PSII activity, suggesting allelopathic functions.

- Metabolomics: LC-MS/MS profiling identified glycosylated and acetylated rohitukine derivatives in seeds, hinting at storage or detoxification mechanisms.

Rohitukine possesses the molecular formula C₁₆H₁₉NO₅ with a molecular weight of 305.32 g/mol [1] [2] [3]. The compound exhibits well-defined stereochemistry characterized by two stereocenters at the (3S,4R) configuration within the piperidine ring system [2]. The monoisotopic mass has been determined to be 305.126323 Da [2]. The compound is registered under CAS number 71294-60-5 and is catalogued in major chemical databases including PubChem (CID: 13422573) and ChemSpider (ID: 24665260) [1] [2] [3].

The stereochemical configuration is particularly significant as it influences the biological activity and pharmacological properties of the compound. The (3S,4R) absolute configuration at the piperidine ring has been confirmed through various analytical techniques and is crucial for the compound's interaction with cyclin-dependent kinases [1] [4].

Chromone Alkaloid Classification

Rohitukine belongs to the chromone alkaloid family, specifically classified as a member of the class of chromones based on the 4H-chromen-4-one core structure [1] [5]. The compound is structurally characterized as 5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one, where the chromone nucleus exists as a noreugenin (5,7-dihydroxy-2-methylchromone) scaffold [5] [6].

Unlike general alkaloid classification systems that are based on nitrogen-containing ring systems, chromone alkaloids are classified based on their 5,7-dihydroxy-chromone (noreugenin) moiety linked to nitrogen-containing heterocycles [5] [7]. Rohitukine represents a C8-C4' isomeric chromone alkaloid, where the piperidine ring is attached at the C8 position of the chromone core [5] [7].

The chromone alkaloid classification places rohitukine within a specialized group of natural products isolated primarily from the Meliaceae and Rubiaceae families, which have demonstrated significant biological activities including anti-inflammatory, immunomodulatory, and anticancer properties [5] [7].

Structural Elucidation Techniques

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy has been extensively employed for the structural characterization of rohitukine. The ¹H NMR spectroscopic analysis conducted in CD₃OD at 500 MHz reveals characteristic signals that confirm the chromone alkaloid structure [8].

The ¹H NMR spectrum displays diagnostic aromatic proton signals at δ 6.26 (s, 1H, H-6) and δ 6.10 (s, 1H, H-3), corresponding to the chromone ring system [8]. The piperidine ring substitution is evidenced by a broad singlet at δ 4.22 (1H, H-3') representing the hydroxyl-bearing carbon, and a complex multiplet at δ 3.82-3.21 (6H) accounting for the remaining piperidine ring protons [8].

Two distinct methyl group signals are observed: a singlet at δ 2.90 (3H) corresponding to the N-methyl group and another singlet at δ 2.41 (3H) representing the C-2 methyl substituent on the chromone ring [8]. An additional multiplet at δ 1.84 (1H, H-5a) completes the piperidine ring assignments [8].

The ¹³C NMR spectroscopic data, obtained in CD₃OD with pyridine-d₅ at 100 MHz, provides comprehensive carbon framework information [8]. The carbonyl carbon of the chromone ring appears at δ 182.90, while aromatic carbons are distributed between δ 156.96 and δ 178.24 [8]. The hydroxyl-bearing carbon C-3' resonates at δ 69.30, with other piperidine carbons appearing between δ 24.03 and δ 62.20 [8]. The N-methyl carbon signal appears at δ 44.81, while the C-2 methyl carbon resonates at δ 19.97 [8].

Mass Spectrometry

Mass spectrometric analysis has been crucial for confirming the molecular structure and fragmentation patterns of rohitukine. Electrospray ionization mass spectrometry (ESI-MS) has been extensively utilized, particularly in positive ion mode, for both qualitative identification and quantitative analysis [9] [4].

High-resolution mass spectrometry (HR-MS) has been employed to confirm the purity and molecular formula of isolated rohitukine, providing accurate mass measurements that support the proposed molecular formula C₁₆H₁₉NO₅ [10]. The mass spectrometric fragmentation patterns have been valuable for structural confirmation and have been utilized in developing analytical methods for rohitukine quantification in biological matrices [9].

LC-MS/MS methodologies have been developed utilizing multiple reaction monitoring (MRM) transitions, specifically monitoring the transitions m/z 306.05→245.10 and m/z 306.05→231.05 for rohitukine detection and quantification [9]. These mass spectrometric approaches have proven essential for pharmacokinetic studies and biological sample analysis [9].

X-ray Crystallography

While direct X-ray crystallographic data for rohitukine itself is limited in the literature, structural studies have been conducted on related chromone alkaloids and derivatives. X-ray crystallographic analysis of the closely related compound flavopiridol (a semi-synthetic derivative of rohitukine) has provided valuable structural insights into the chromone alkaloid family [11] [12].

The crystal structure of flavopiridol hydrochloride has been determined, revealing a triclinic crystal system with space group P1 [11] [12]. The unit cell parameters were determined as a = 7.2014(10) Å, b = 12.0094(9) Å, c = 12.6581(14) Å, with angles α = 89.146(4)°, β = 89.788(6)°, and γ = 82.180(4)° [11] [12]. The unit cell volume was calculated as 1084.4(2) ų [11] [12].

Computational approaches using Density Functional Theory (DFT) at the B3LYP/6-31G* level have been applied to determine gas-phase molecular geometries of rohitukine and related compounds [11] [12]. These theoretical studies complement experimental crystallographic data and provide insights into the three-dimensional structure and conformational preferences of the chromone alkaloid framework [11] [12].

Physicochemical Characteristics

Solubility and Stability

Rohitukine exhibits exceptional water solubility with a measured value of 10.3 mg/mL at physiological pH, reflecting its highly hydrophilic nature [4] [13]. This high aqueous solubility is attributed to the presence of multiple hydroxyl groups and the ionizable nitrogen within the piperidine ring system [4] [14].

The compound demonstrates pH-dependent solubility behavior, with the highest solubility observed in simulated gastric fluid (SGF) [15] [16]. This pH-dependent characteristic is consistent with the presence of an ionizable basic nitrogen center (pKa = 5.83) within the piperidine ring [4] [15].

Stability studies have demonstrated that rohitukine maintains chemical integrity across various biological media [4] [14]. The compound exhibits stability in rat plasma, simulated intestinal fluid (SIF), and buffers at different pH values ranging from acidic (pH 1.2) to physiological (pH 7.4) conditions [4] [14]. Long-term stability assessments have confirmed that rohitukine remains stable under standard storage conditions and does not undergo significant degradation in biological matrices [4].

UV-Visible and Infrared Spectral Properties

UV-visible spectroscopic analysis of rohitukine reveals characteristic absorption patterns consistent with the chromone chromophore system. The compound exhibits significant absorption in the UV region, with detection commonly performed at 254 nm for HPLC-based analytical methods [15]. The chromone ring system contributes to the UV-absorbing properties through its conjugated aromatic system.

Infrared spectroscopic characterization has been employed for fingerprinting and identification purposes. FTIR analysis of rohitukine-containing plant extracts has been utilized to develop metabolite fingerprinting protocols. The infrared spectrum reveals characteristic absorption bands corresponding to O-H stretching vibrations from the multiple hydroxyl groups, C=O stretching from the chromone carbonyl, and C-H stretching and bending vibrations from the aliphatic and aromatic portions of the molecule [17].

The compound's spectral properties in the UV-visible region are particularly useful for analytical applications, enabling both qualitative identification and quantitative determination through spectrophotometric methods [15].

pKa and Partition Coefficient

The ionization constant (pKa) of rohitukine has been experimentally determined to be 5.83 [4] [15] [13]. This pKa value corresponds to the basic nitrogen within the piperidine ring system and significantly influences the compound's distribution behavior at different pH values [4] [15].

The n-octanol/water partition coefficient (Log P) has been measured as -0.55, indicating the highly hydrophilic nature of rohitukine [4] [13]. This negative Log P value reflects the predominance of polar functional groups, including multiple hydroxyl substituents and the ionizable nitrogen center, over the lipophilic aromatic framework [4] [13].

The distribution coefficient (Log D) exhibits pH-dependent behavior due to the ionizable nature of the piperidine nitrogen [18] [14]. At physiological pH (7.4), where the piperidine nitrogen exists predominantly in its ionized form, the compound demonstrates even greater hydrophilicity compared to its neutral state [18] [14].

Rohitukine represents a unique chromone alkaloid with a highly restricted natural distribution, occurring in only five documented plant species across two distinct botanical families. The taxonomic distribution of rohitukine-producing plants demonstrates remarkable specificity, with the compound primarily concentrated within the Meliaceae family and secondarily present in select Rubiaceae species.

Dysoxylum binectariferum

Taxonomic Classification:

- Kingdom: Plantae

- Division: Tracheophyta

- Class: Magnoliopsida

- Order: Sapindales

- Family: Meliaceae

- Genus: Dysoxylum

- Species: Dysoxylum binectariferum Hook.f. ex Bedd. [1] [2]

Dysoxylum binectariferum represents the most prolific natural source of rohitukine, with stem bark containing between 1.34% and 7.0% rohitukine by dry weight [1] [3]. This evergreen tree species is native to tropical and subtropical regions of the Eastern Himalayas, Western Ghats of peninsular India, and Sri Lanka [4]. The species exhibits remarkable tissue-specific variation in rohitukine accumulation, with seeds containing the highest concentration at 2.42% dry weight, followed by trunk bark at 1.34%, leaves at 1.064%, twigs at 0.844%, and fruits at 0.4559% dry weight [5] [6].

The plant displays characteristic morphological features including compound imparipinnate leaves measuring 12.5-19 centimeters in length, with 5-9 alternate leaflets [7]. The bisexual flowers are white, measuring 7-9 by 10 millimeters, arranged in axillary panicles [7]. The fruit develops as a red obovoid capsule measuring 5-8 by 6 centimeters, containing four dark purple seeds with yellow hilum and white aril [7].

Amoora rohituka

Taxonomic Classification:

- Kingdom: Plantae

- Division: Tracheophyta

- Class: Magnoliopsida

- Order: Sapindales

- Family: Meliaceae

- Genus: Aphanamixis (current accepted name)

- Species: Aphanamixis polystachya (Wall.) R.Parker [8] [9]

Amoora rohituka, now taxonomically recognized as Aphanamixis polystachya, represents the original source from which rohitukine was first isolated and characterized [10]. The species was historically reported to contain 0.083% rohitukine by dry weight from leaves and stems [10]. This medium-sized tree, reaching heights of 20 meters, is distributed across India, Pakistan, Nepal, Bhutan, Bangladesh, Myanmar, and Sri Lanka [11].

The species exhibits distinctive botanical characteristics including compound imparipinnate leaves with 6-10 pairs of leaflets, each measuring 7.5-25 by 4-9 centimeters [8]. The flowers are polygamous, arranged in panicles, with sweetly scented cream to yellow or bronze coloration measuring 4-9 millimeters across [8]. The fruit develops as a pink-red-purplish capsule, growing in clusters and measuring 2-4 centimeters across, containing 1-3 seeds covered with brownish-red or orange oily pulp [8].

Schumanniophyton Species

Taxonomic Classification:

- Kingdom: Plantae

- Division: Tracheophyta

- Class: Magnoliopsida

- Order: Gentianales

- Family: Rubiaceae

- Genus: Schumanniophyton [12]

The genus Schumanniophyton encompasses three species of small trees native to West Africa, with two species documented as rohitukine producers [13] [14]. Schumanniophyton magnificum and Schumanniophyton problematicum represent the only known Rubiaceae family members containing rohitukine [13] [15] [16].

Schumanniophyton magnificum grows as a forest shrub or small tree reaching 12-16 feet in height, characterized by soft-wooded stems bearing very large leaves [14]. The flowers are white or yellow, arranged in dense clusters subtended by broad bracts and positioned at shoot terminals [14]. The species is distributed from Nigeria to northern Angola [14]. Chemical analysis has confirmed the presence of rohitukine alongside other chromone alkaloids including schumagnine and N-methylschumagnine [15] [17].

Schumanniophyton problematicum develops as a larger forest tree reaching 20-40 feet in height, featuring large deciduous leaves grouped in threes at branch terminals [14]. The flowers are yellowish-white and fragrant, with distribution ranging from Liberia to Ghana [14]. The species is classified as Vulnerable under International Union for Conservation of Nature criteria A1c, B1+2c due to habitat loss and degradation [18]. The plant contains rohitukine and rohitukine N-oxide, along with iridoid glycosides scyphiphorin A1-A2 and scyphiphorin B1-B2 [13].

Geographical Variation in Rohitukine Content

Extensive geographical surveys have revealed significant variation in rohitukine content across different populations and regions. The most comprehensive study examined 137 individuals from ten different populations across the Western Ghats and northeastern regions of India, revealing rohitukine content ranging from 0.02% to 2.37% dry weight [1] [19].

| Population/Location | Region | Rohitukine Content in Bark (% dry weight) | Rohitukine Content in Leaves (% dry weight) | Range in Individuals (%) |

|---|---|---|---|---|

| Jog (Karnataka) | Central-Southern Western Ghats | 1.28 ± 0.12 | 0.58 ± 0.18 | 0.03-0.53 |

| Choukul (Karnataka) | Central-Southern Western Ghats | 1.19 ± 0.50 | Not specified | 0.03-2.34 |

| Castle Rock (Karnataka) | Central-Southern Western Ghats | 1.18 ± 0.54 | 0.53 ± 0.33 | 0.29-1.77 |

| Kathgal (Karnataka) | Central-Southern Western Ghats | 1.10 ± 0.40 | 0.54 ± 0.36 | 0.16-2.10 |

| Amboli (Maharashtra) | Central-Southern Western Ghats | 1.05 ± 0.53 | Not specified | 0.15-2.09 |

| Thalavadi (Tamil Nadu) | Central-Southern Western Ghats | Not specified | 0.48 ± 0.10 | 0.03-1.73 |

| Manas (Assam) | Northeast India | Not specified | 0.44 ± 0.17 | 0.03-0.73 |

| Pasighat (Arunachal Pradesh) | Northeast India | 0.06 | 0.06 | 0.01-0.21 |

The geographical analysis demonstrates a clear pattern of higher rohitukine content in the Central-Southern Western Ghats compared to the northern parts of the Western Ghats and northeastern regions of India [1] [19]. The Jog population in Karnataka exhibited the highest mean rohitukine content in both bark (1.28%) and leaves (0.58%), while the Pasighat population in Arunachal Pradesh showed the lowest content (approximately 0.06% in both tissues) [1] [19].

Interestingly, the relationship between tree girth and rohitukine content varies by tissue type. An increase in rohitukine percentage was observed in bark as girth size increased, but this correlation was not evident in leaf tissue [1]. This finding suggests that rohitukine accumulation in bark may be age-dependent, while leaf content remains relatively constant throughout the tree's development.

Endophytic and Microbial Biosynthesis

The discovery of rohitukine production by endophytic fungi represents a significant breakthrough in understanding the biosynthetic origin of this compound. Multiple endophytic fungal species isolated from rohitukine-producing plants have demonstrated the ability to synthesize rohitukine in axenic culture conditions [20] [16] [21].

| Endophytic Fungal Species | Host Plant | Rohitukine Production in Mycelia (μg/100g dry weight) | Rohitukine Production in Broth (μg/100ml) | Culture Generation Effects |

|---|---|---|---|---|

| Fusarium proliferatum (MTCC 9690) | Dysoxylum binectariferum | 186 | Not specified | 1st: 186, 2nd: 120, 3rd: 50 |

| Fusarium oxysporum (MTCC-11383) | Dysoxylum binectariferum | 192.78-359.55 | 14.10-71.90 | Decline from 1st to 4th generation |

| Fusarium oxysporum (MTCC-11384) | Dysoxylum binectariferum | 192.78-359.55 | 14.10-71.90 | Decline from 1st to 4th generation |

| Fusarium solani (MTCC-11385) | Dysoxylum binectariferum | 192.78-359.55 | 14.10-71.90 | Decline from 1st to 4th generation |

| Gibberella fujikuroi (MTCC-11382) | Amoora rohituka | 192.78-359.55 | 14.10-71.90 | Decline from 1st to 4th generation |

The endophytic fungi were isolated from inner bark tissues of their respective host plants and authenticated using internal transcribed spacer ribosomal DNA sequencing [20] [16]. The fungal rohitukine was confirmed to be identical to plant-derived rohitukine through high-performance liquid chromatography, liquid chromatography-mass spectrometry, and liquid chromatography-tandem mass spectrometry analyses [20] [16].

A critical limitation of endophytic rohitukine production is the observed attenuation phenomenon, where rohitukine production decreases with successive subcultures [20] [16]. This decline suggests that the biosynthetic capacity is gradually lost when the endophytic fungi are maintained outside their natural host environment. The mechanism underlying this attenuation remains to be elucidated but may involve epigenetic modifications or loss of host-derived signaling molecules essential for maintaining the biosynthetic machinery [22].

Biosynthetic Pathway Elucidation

Precursor Molecules and Key Enzymes

The biosynthetic pathway of rohitukine remains incompletely characterized, but recent transcriptomic analyses have identified several key enzymes and precursor molecules involved in its formation [23]. The compound's structure suggests a complex biosynthetic origin involving both phenylpropanoid and nitrogen metabolism pathways.

| Pathway Component | Function/Role | Evidence Level | Reference |

|---|---|---|---|

| Chalcone synthase (CHS) | Chromone ring biosynthesis | Transcriptomic identification | Frontiers Plant Sci. 2023 |

| Type III polyketide synthases (PKS-III) | Non-CHS type polyketide synthesis | Transcriptomic identification | Frontiers Plant Sci. 2023 |

| Lysine decarboxylase | Piperidine pathway enzyme | Transcriptomic identification | Frontiers Plant Sci. 2023 |

| Noreugenin formation | Chromone precursor formation | Proposed pathway | Multiple studies |

| Indospicine (C₇H₁₅N₃O₂) | Possible precursor molecule | Mass spectrometry detection | PLoS ONE 2016 |

| Hercynine (C₉H₁₅N₃O₂) | Possible precursor molecule | Mass spectrometry detection | PLoS ONE 2016 |

The identification of chalcone synthase and three type III polyketide synthases in Dysoxylum binectariferum transcriptomes suggests their involvement in noreugenin moiety biosynthesis [23]. Lysine decarboxylase, a key enzyme in the piperidine pathway, has been identified as potentially responsible for forming the piperidine moiety of rohitukine [23].

Mass spectrometric analysis of Dysoxylum binectariferum seedlings detected indospicine (molecular weight 174.1236 Da) and hercynine (molecular weight 198.1235 Da) as potential precursor molecules [24]. These compounds are reported in the Kyoto Encyclopedia of Genes and Genomes metabolic pathway database as precursors in piperidine and pyridine alkaloid biosynthesis, suggesting their potential role in rohitukine formation [24].

Transcriptomic and Genomic Insights

De novo transcriptome analysis of Dysoxylum binectariferum has provided unprecedented insights into the molecular mechanisms underlying rohitukine biosynthesis [23]. Illumina sequencing of leaves and roots generated 42.43 and 38.74 million paired-end short reads, respectively, resulting in 274,970 contigs and 126,788 unigenes with an N50 contig length of 1,560 base pairs [23].

The transcriptome assembly generated 117,619 translated unigene protein sequences and 51,598 non-redundant sequences, with nearly 80% annotated to publicly available protein and nucleotide databases [23]. This high annotation rate suggests comprehensive coverage of the biosynthetic machinery and demonstrates the effectiveness of the transcriptomic approach for pathway discovery.

Comparative transcriptomic analysis between different tissues and developmental stages has revealed tissue-specific expression patterns of biosynthetic genes [23]. The spatial distribution of rohitukine, predominantly in main roots, collar regions of stems, and young leaves, correlates with the expression patterns of key biosynthetic enzymes [24].

Metabolic Engineering Approaches

The elucidation of rohitukine biosynthetic pathways opens possibilities for metabolic engineering approaches to enhance production in heterologous hosts. The identification of key enzymes and precursor molecules provides targets for genetic manipulation strategies aimed at increasing rohitukine yields or establishing alternative production systems [23].

Potential metabolic engineering approaches include:

Overexpression of rate-limiting enzymes: Enhancing expression of chalcone synthase, type III polyketide synthases, and lysine decarboxylase in plant cell cultures or microbial hosts [23].

Pathway reconstruction in heterologous hosts: Transferring the complete biosynthetic pathway to rapidly growing microorganisms such as Escherichia coli or Saccharomyces cerevisiae for scalable production [23].

Optimization of precursor supply: Enhancing the availability of essential precursor molecules such as indospicine and hercynine through metabolic pathway engineering [24].

Endophytic fungi enhancement: Developing strategies to overcome the attenuation phenomenon in endophytic fungi through genetic modification or culture condition optimization [22].

The phenylpropanoid pathway intermediates appear to be utilized in the rohitukine biosynthesis process, suggesting that metabolic engineering approaches targeting this pathway could enhance rohitukine production [25]. However, the complex nature of the biosynthetic pathway and the involvement of multiple enzyme families indicate that successful metabolic engineering will require a comprehensive understanding of the regulatory mechanisms controlling rohitukine biosynthesis.

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Dates

2: Dzoyem JP, Tsamo AT, Melong R, Mkounga P, Nkengfack AE, McGaw LJ, Eloff JN. Cytotoxicity, nitric oxide and acetylcholinesterase inhibitory activity of three limonoids isolated from Trichilia welwitschii (Meliaceae). Biol Res. 2015 Oct 13;48:57. doi: 10.1186/s40659-015-0049-0. PubMed PMID: 26463660; PubMed Central PMCID: PMC4604621.

3: Mohanakumara P, Sreejayan N, Priti V, Ramesha BT, Ravikanth G, Ganeshaiah KN, Vasudeva R, Mohan J, Santhoshkumar TR, Mishra PD, Ram V, Shaanker RU. Dysoxylum binectariferum Hook.f (Meliaceae), a rich source of rohitukine. Fitoterapia. 2010 Mar;81(2):145-8. doi: 10.1016/j.fitote.2009.08.010. Epub 2009 Aug 15. PubMed PMID: 19686817.

4: Polonsky J, Varon Z, Marazano C, Arnoux B, Pettit GR, Schmid JM, Ochi M, Kotsuki H. The structure of amoorastatone and the cytotoxic limonoid 12-hydroxyamoorastatin. Experientia. 1979 Aug 15;35(8):987-9. PubMed PMID: 477905.

5: Keshri G, Oberoi RM, Lakshmi V, Pandey K, Singh MM. Contraceptive and hormonal properties of the stem bark of Dysoxylum binectariferum in rat and docking analysis of rohitukine, the alkaloid isolated from active chloroform soluble fraction. Contraception. 2007 Nov;76(5):400-7. Epub 2007 Oct 4. PubMed PMID: 17963866.